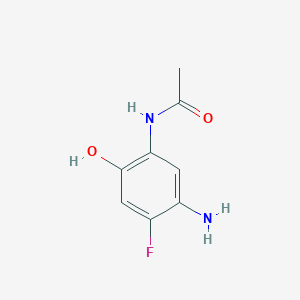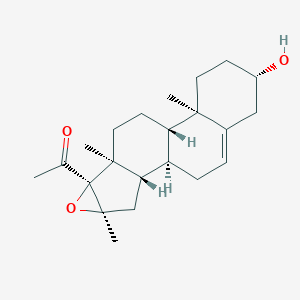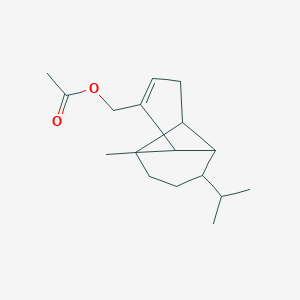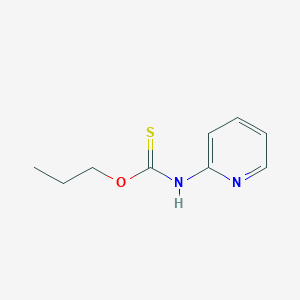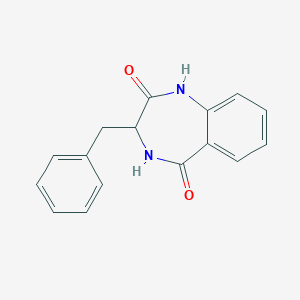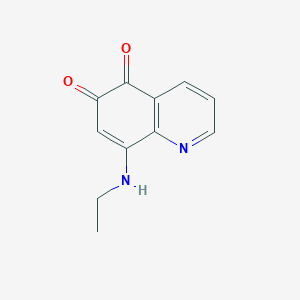
8-(Ethylamino)quinoline-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Ethylamino)quinoline-5,6-dione, also known as EAQD, is a heterocyclic organic compound that belongs to the quinoline family. It has a yellow crystalline appearance and is soluble in organic solvents. EAQD has been widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 8-(Ethylamino)quinoline-5,6-dione is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II activity. DNA topoisomerase II is an enzyme that is involved in the regulation of DNA structure and function. Inhibition of this enzyme can lead to DNA damage and cell death. 8-(Ethylamino)quinoline-5,6-dione has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Efectos Bioquímicos Y Fisiológicos
8-(Ethylamino)quinoline-5,6-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 8-(Ethylamino)quinoline-5,6-dione has antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 8-(Ethylamino)quinoline-5,6-dione has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated that 8-(Ethylamino)quinoline-5,6-dione has antitumor activity in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(Ethylamino)quinoline-5,6-dione has several advantages for use in lab experiments. It is a fluorescent probe that can be used to detect metal ions, making it useful for studies of metal ion homeostasis. It also has potential as a therapeutic agent for the treatment of cancer and other diseases. However, 8-(Ethylamino)quinoline-5,6-dione has some limitations for use in lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis. It is also relatively unstable and prone to degradation, which can affect its activity.
Direcciones Futuras
There are several future directions for research on 8-(Ethylamino)quinoline-5,6-dione. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of 8-(Ethylamino)quinoline-5,6-dione, including its effects on DNA topoisomerase II activity. Further studies are also needed to determine the potential of 8-(Ethylamino)quinoline-5,6-dione as a therapeutic agent for the treatment of cancer and other diseases. Finally, the use of 8-(Ethylamino)quinoline-5,6-dione as a photosensitizer in photodynamic therapy is an area of active research.
Métodos De Síntesis
8-(Ethylamino)quinoline-5,6-dione can be synthesized through a multistep process that involves the condensation of 2-ethylamino-1,4-benzoquinone with 2-nitrobenzaldehyde, followed by reduction and cyclization. The final product is obtained through recrystallization and purification. The synthesis of 8-(Ethylamino)quinoline-5,6-dione is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
8-(Ethylamino)quinoline-5,6-dione has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as copper, iron, and zinc. It has also been used as a potential therapeutic agent for the treatment of cancer and other diseases. 8-(Ethylamino)quinoline-5,6-dione has been shown to have antitumor activity in vitro and in vivo, and its mechanism of action is believed to involve the inhibition of DNA topoisomerase II activity. 8-(Ethylamino)quinoline-5,6-dione has also been investigated for its potential as a photosensitizer in photodynamic therapy.
Propiedades
Número CAS |
132247-35-9 |
|---|---|
Nombre del producto |
8-(Ethylamino)quinoline-5,6-dione |
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
8-(ethylamino)quinoline-5,6-dione |
InChI |
InChI=1S/C11H10N2O2/c1-2-12-8-6-9(14)11(15)7-4-3-5-13-10(7)8/h3-6,12H,2H2,1H3 |
Clave InChI |
PTXXVJMFYGVRSL-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=O)C(=O)C2=C1N=CC=C2 |
SMILES canónico |
CCNC1=CC(=O)C(=O)C2=C1N=CC=C2 |
Sinónimos |
5,6-Quinolinedione, 8-(ethylamino)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



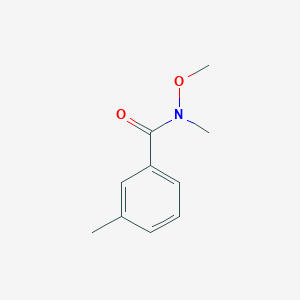
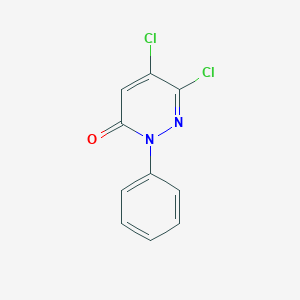
![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)
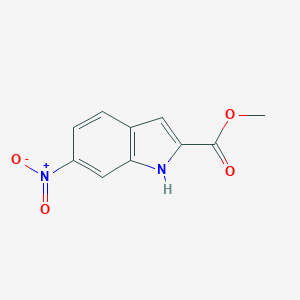
![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)
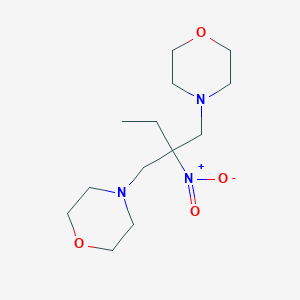
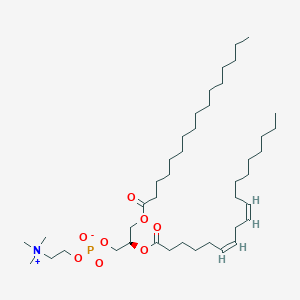
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)
